1-ethyl-1H-indole-4-carbaldehyde
Overview
Description
1-Ethyl-1H-indole-4-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The compound this compound is characterized by an indole ring substituted with an ethyl group at the nitrogen atom and an aldehyde group at the fourth carbon position.
Mechanism of Action
Target of Action
1-Ethyl-1H-indole-4-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are generally known to interact with a wide range of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
This makes them a valuable area of study for the development of new therapeutic agents .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-indole-4-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, contributing to its diverse biological activities . It binds with high affinity to these receptors, making it a valuable compound for developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to have a significant impact on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it is likely to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-4-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include an appropriate ethyl-substituted phenylhydrazine and a suitable aldehyde.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically at the C-3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: 1-Ethyl-1H-indole-4-carboxylic acid.
Reduction: 1-Ethyl-1H-indole-4-methanol.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
1-Ethyl-1H-indole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
1-Methyl-1H-indole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-indole-4-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
1-Benzyl-1H-indole-4-carbaldehyde: Similar structure but with a benzyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-indole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in synthetic chemistry and a valuable compound in biological studies.
Biological Activity
1-Ethyl-1H-indole-4-carbaldehyde (C₁₀H₉N₁O) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound features an indole ring with an ethyl group at the nitrogen atom and a formyl group at the fourth position. This unique substitution pattern contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₀H₉NO |
Molecular Weight | 159.19 g/mol |
Functional Groups | Indole ring, aldehyde |
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that indole derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and normal fibroblast (BALB/3T3) cell lines. These compounds showed significant in vitro antiproliferative activity, suggesting their potential as anticancer agents .
Enzyme Inhibition
This compound has been studied for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential implications for drug metabolism and interactions, highlighting the need for further investigation into its pharmacological applications.
The mechanism of action of this compound involves its interaction with various molecular targets:
- Enzyme Interaction : It may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
- Receptor Binding : The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biological pathways.
Case Studies
Several studies have investigated the biological activities of indole derivatives, emphasizing their therapeutic potential:
- Antiviral Activity : A review highlighted the antiviral properties of indole derivatives against HIV-1. The structural modifications in compounds similar to this compound have shown promising results in inhibiting viral replication and interaction with host cell receptors .
- Antimicrobial Effects : Indole derivatives have been reported to exhibit antimicrobial activity against various pathogens. The unique structure of this compound may enhance its effectiveness against bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Biological Activity |
---|---|
1-Methyl-1H-indole-4-carbaldehyde | CYP1A2 inhibitor; anticancer properties |
1-Ethyl-1H-indole-3-carboxaldehyde | Antiviral activity; enzyme inhibition |
5-(Indolyl)-2-thiazolines | Antimicrobial and anticancer activities |
Properties
IUPAC Name |
1-ethylindole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMESIMZUTFUYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589403 | |
Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894852-86-9 | |
Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.